4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide
Description
4-(Diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide is a phosphorus-containing ligand featuring a pyrrolidine backbone substituted with two diphenylphosphanyl (PPh₂) groups and an N-phenylcarboxamide moiety. This compound is structurally distinct due to its combination of a flexible pyrrolidine core, sterically bulky PPh₂ groups, and a hydrogen-bond-capable carboxamide group.
Properties
Molecular Formula |
C36H34N2OP2 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-N-phenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C36H34N2OP2/c39-36(37-29-16-6-1-7-17-29)38-27-35(41(33-22-12-4-13-23-33)34-24-14-5-15-25-34)26-30(38)28-40(31-18-8-2-9-19-31)32-20-10-3-11-21-32/h1-25,30,35H,26-28H2,(H,37,39) |
InChI Key |
AAYSIAJWYYFANM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the diphenylphosphino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups typically yields phosphine oxides, while reduction can lead to the formation of secondary amines or other reduced species.
Scientific Research Applications
(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism by which (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide exerts its effects involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other interacting species.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related phosphorus-based ligands and their metal complexes. Below is a detailed analysis based on analogous systems described in the provided evidence and broader literature.
Ligand Architecture and Coordination Behavior
- The carboxamide group may engage in hydrogen bonding, influencing crystal packing or stabilizing intermediates in catalytic cycles.
- Chlorido[2-({[2-(diphenylphosphanyl)benzylidene]amino}methyl)thiophene-κ²N,P]methylpalladium(II) (): Features a thiophene ring with a PPh₂ group and an imine group, forming a κ²N,P chelate with Pd. Monoclinic crystal system (C2/c) with a Pd–P bond length of ~2.24–2.35 Å . Comparison: The thiophene-based ligand has a rigid aromatic backbone, contrasting with the pyrrolidine core of the target compound. Flexibility in the latter may enable adaptive coordination but reduce geometric precision.
- rac-Dichlorido(1-{(diphenylphosphanyl)-[2-(diphenylphosphanyl)phenyl]methyl}-ferrocene-κ²P,P')palladium(II) (): Ferrocene-based ligand with two PPh₂ groups, forming a κ²P,P' chelate. Pd–P bond length: 2.2414(3) Å; distorted square-planar geometry . Comparison: The ferrocene backbone introduces redox activity and rigidity, absent in the target compound.
Structural and Electronic Parameters
Table 1: Key structural and coordination parameters of analogous compounds.
Catalytic and Supramolecular Relevance
- Steric and Electronic Effects : The dual PPh₂ groups in the target compound likely provide strong electron-donating character, akin to other PPh₂ ligands. However, steric bulk from the pyrrolidine-methyl group may hinder metal coordination compared to less encumbered systems like triphenylphosphine (PPh₃).
- Hydrogen Bonding : The carboxamide group distinguishes this ligand from purely hydrocarbon-backbone analogs. This could stabilize metal complexes or enable supramolecular assembly, as seen in , where C–H···Cl/O interactions stabilize the crystal lattice .
Q & A
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) | Reference Method |
|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos, DMF, 100°C | 65–75 | Ligand-assisted coupling |
| 2 | K₂CO₃, THF, reflux | 80–85 | Nucleophilic substitution |
Which spectroscopic and crystallographic techniques are critical for structural validation?
Q. Basic
- NMR : ¹H/³¹P NMR identifies phosphine coordination and carboxamide conformation. For example, ³¹P shifts at δ 20–25 ppm confirm P–C bonding .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and phosphanyl substituents (e.g., bond angles of 109.5° for tetrahedral P centers) .
- IR spectroscopy : Carboxamide C=O stretches (~1650 cm⁻¹) and P–C aromatic vibrations (~1450 cm⁻¹) .
Q. Advanced
- Density Functional Theory (DFT) : Models electron density at phosphine sites to predict catalytic activity. For example, HOMO-LUMO gaps <3 eV suggest redox-active ligand behavior .
- Molecular Dynamics (MD) : Simulates ligand-substrate interactions in solution (e.g., solvent-accessible surface area >200 Ų enhances binding) .
- Reaction Path Search : Quantum calculations identify transition states for Pd-catalyzed reactions, reducing experimental trial-and-error .
What experimental design strategies minimize side reactions during synthesis?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to optimize parameters like catalyst loading (5–10 mol%) and reaction time (12–24 hrs). For example, a 2³ factorial design isolates temperature as the most significant variable .
- In-situ Monitoring : Raman spectroscopy tracks phosphine coordination in real-time, preventing over-oxidation .
- Statistical Process Control (SPC) : Control charts for pH (6.5–7.5) and moisture (<50 ppm) reduce hydrolysis of phosphanyl groups .
How to resolve contradictions in reported catalytic efficiencies?
Q. Advanced
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) with solution-phase NMR to address discrepancies in coordination geometry .
- Meta-Analysis : Apply machine learning to aggregate data from heterogeneous reaction conditions (e.g., solvent polarity, substrate ratios) .
- Error Analysis : Quantify uncertainties in kinetic measurements (e.g., ±5% for turnover frequency) using Monte Carlo simulations .
What reactor designs are optimal for scaling up catalytic applications?
Q. Advanced
- Continuous-Flow Reactors : Improve heat dissipation for exothermic Pd-catalyzed reactions (residence time: 30–60 mins) .
- Membrane Reactors : Separate catalysts via phosphine-functionalized membranes, enhancing recyclability (rejection rate >90%) .
- Microreactors : Enable high-throughput screening of ligand variants (throughput: 50 reactions/day) .
How does steric bulk influence catalytic performance in asymmetric synthesis?
Q. Advanced
- Steric Maps : Generate 3D models (e.g., using Mercury software) to quantify steric hindrance from diphenylphosphanyl groups. A Tolman cone angle >160° reduces substrate access .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to isolate steric vs. electronic effects (KIE <1.2 indicates steric dominance) .
- Comparative Studies : Benchmark against less bulky analogs (e.g., PMe₃ ligands) to quantify turnover number (TON) losses (e.g., TON drops by 40%) .
What safety protocols are critical for handling phosphine-containing compounds?
Q. Basic
- Ventilation : Use fume hoods with >100 ft/min airflow to prevent phosphine gas (PH₃) accumulation .
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and face shields mitigate skin/eye exposure .
- Spill Management : Neutralize spills with 10% CuSO₄ solution to precipitate phosphine complexes .
How to analyze degradation pathways under oxidative conditions?
Q. Advanced
- Accelerated Aging Studies : Expose the compound to O₂ at 60°C and monitor via LC-MS. Major degradation products include phosphine oxides (m/z +16) .
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates (g-factor ~2.003) during autoxidation .
- Computational Degradation Modeling : Predict bond dissociation energies (BDE) for P–C bonds (BDE <70 kcal/mol indicates instability) .
What strategies improve enantioselectivity in asymmetric catalysis?
Q. Advanced
- Chiral Additives : Co-catalysts like (R)-BINAP induce helical conformations in the pyrrolidine ring (ee >90%) .
- Solvent Engineering : Use chiral ionic liquids (e.g., [BMIM]⁺-L-prolinate) to stabilize transition states .
- Dynamic Kinetic Resolution (DKR) : Optimize temperature (-20°C to 25°C) to bias racemization rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
